Cas no 2649064-07-1 (tert-butyl 3-isocyanatoazetidine-1-carboxylate)

tert-butyl 3-isocyanatoazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Azetidinecarboxylic acid, 3-isocyanato-, 1,1-dimethylethyl ester
- EN300-1893626
- tert-butyl 3-isocyanatoazetidine-1-carboxylate
- 2649064-07-1
-
- Inchi: 1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-11)10-6-12/h7H,4-5H2,1-3H3
- InChI Key: UAKFQJOJYCYGIT-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(N=C=O)C1
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 264.2±33.0 °C(Predicted)
- pka: -3.15±0.40(Predicted)
tert-butyl 3-isocyanatoazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893626-0.25g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 0.25g |
$487.0 | 2023-09-18 | |
Enamine | EN300-1893626-5g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 5g |
$2858.0 | 2023-09-18 | |
1PlusChem | 1P028VPB-10g |
tert-butyl3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 10g |
$5298.00 | 2024-05-08 | |
1PlusChem | 1P028VPB-1g |
tert-butyl3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 1g |
$1281.00 | 2024-05-08 | |
Enamine | EN300-1893626-1.0g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 1g |
$986.0 | 2023-06-01 | |
Enamine | EN300-1893626-5.0g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 5g |
$2858.0 | 2023-06-01 | |
Enamine | EN300-1893626-0.1g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
Enamine | EN300-1893626-2.5g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 2.5g |
$1931.0 | 2023-09-18 | |
Enamine | EN300-1893626-0.05g |
tert-butyl 3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 0.05g |
$229.0 | 2023-09-18 | |
1PlusChem | 1P028VPB-5g |
tert-butyl3-isocyanatoazetidine-1-carboxylate |
2649064-07-1 | 95% | 5g |
$3595.00 | 2024-05-08 |
tert-butyl 3-isocyanatoazetidine-1-carboxylate Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on tert-butyl 3-isocyanatoazetidine-1-carboxylate
Introduction to Tert-butyl 3-isocyanatoazetidine-1-carboxylate (CAS No. 2649064-07-1)
Tert-butyl 3-isocyanatoazetidine-1-carboxylate (CAS No. 2649064-07-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel bioactive molecules. The presence of both an isocyanate group and a carboxylate functionality makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and peptidomimetics.
The compound's molecular structure, featuring a tert-butyl group attached to an azetidine ring that is further functionalized with an isocyanate and a carboxylate moiety, endows it with distinct reactivity. The isocyanate group (-NCO) is known for its ability to participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions, while the carboxylate group (-COO-) contributes to its solubility and stability in polar solvents. These characteristics make Tert-butyl 3-isocyanatoazetidine-1-carboxylate a valuable building block for constructing complex molecular architectures.
In recent years, the interest in Tert-butyl 3-isocyanatoazetidine-1-carboxylate has been fueled by its potential applications in drug discovery and medicinal chemistry. Researchers have been exploring its utility in the synthesis of novel therapeutic agents, particularly those targeting inflammatory diseases and cancer. The azetidine ring, a six-membered heterocycle, is known to mimic the structure of natural amino acids, making it an attractive scaffold for designing peptidomimetics that can interact with biological targets with high specificity.
One of the most compelling aspects of Tert-butyl 3-isocyanatoazetidine-1-carboxylate is its role in the development of macrocyclic compounds. Macrocycles are large cyclic molecules that have shown promise in various therapeutic applications due to their ability to bind to biological targets with high affinity and selectivity. The compound's structural features allow for the facile construction of macrocycles through ring-closing reactions, such as intramolecular cycloadditions or condensation reactions. These macrocyclic structures have been investigated for their potential as antimicrobial agents, antiviral drugs, and even as components of targeted drug delivery systems.
The synthesis of Tert-butyl 3-isocyanatoazetidine-1-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. One common synthetic route involves the reaction of tert-butyl chloroformate with azetidine derivatives under controlled conditions. This reaction typically proceeds via nucleophilic substitution, where the chloroformate group is displaced by an amine or hydroxyl group present on the azetidine ring. Subsequent treatment with a base leads to the formation of the desired isocyanate derivative.
The compound's reactivity as an isocyanate makes it a valuable tool for introducing urethane linkages into molecular structures. Urethanes have been widely used in drug design due to their ability to form stable hydrogen bonds with biological targets. Tert-butyl 3-isocyanatoazetidine-1-carboxylate can be used to generate urethane-functionalized compounds through reaction with alcohols or phenols. These derivatives have been explored for their potential as kinase inhibitors, receptor antagonists, and other therapeutic applications.
Recent studies have also demonstrated the utility of Tert-butyl 3-isocyanatoazetidine-1-carboxylate in the development of novel materials. The compound's ability to undergo polymerization reactions has led to the creation of polyurethane-based materials with unique properties. These polymers have been investigated for their potential use in coatings, adhesives, and even as biodegradable scaffolds for tissue engineering applications.
The pharmaceutical industry has been particularly interested in Tert-butyl 3-isocyanatoazetidine-1-carboxylate due to its potential as a lead compound for drug discovery. Researchers have synthesized various derivatives of this compound and evaluated their biological activity using in vitro and in vivo models. Some of these derivatives have shown promising results in preclinical studies, particularly those targeting inflammatory pathways and cancer-related signaling pathways.
The future prospects of Tert-butyl 3-isocyanatoazetidine-1-carboxylate are vast and exciting. As synthetic methodologies continue to advance, new ways to exploit its reactivity will emerge, opening up new avenues for drug discovery and material science research. The compound's unique structural features make it a powerful tool for constructing complex molecular architectures, and its versatility ensures that it will remain a cornerstone of synthetic chemistry for years to come.
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